Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is a stable isotope-labeled compound. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological functions. The compound is used primarily in scientific research to study metabolic pathways and environmental pollutants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves the incorporation of deuterium atoms into the serotonin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require specific catalysts and controlled environments to ensure the correct isotopic labeling .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the isotopic enrichment and chemical integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways.
Biology: Helps in tracing metabolic processes in living organisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in environmental studies to detect pollutants in air, water, soil, and food
Wirkmechanismus
The mechanism of action of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves its interaction with specific molecular targets. As a stable isotope-labeled compound, it does not exert physiological effects like serotonin. Instead, it serves as a tracer to study the pathways and interactions of serotonin in various biological systems. The compound’s deuterium atoms allow for precise tracking using analytical techniques like mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serotonin: The parent compound, a neurotransmitter involved in mood regulation.
5-Hydroxytryptamine Creatinine Sulfate: Another derivative used in similar research applications.
Nifedipine-d4: A stable isotope-labeled compound used in pharmacokinetic studies.
Uniqueness
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is unique due to its specific isotopic labeling, which allows for detailed metabolic and environmental studies. Its stability and precise isotopic enrichment make it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C14H21N5O6S |
---|---|
Molekulargewicht |
391.44 g/mol |
IUPAC-Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)/i3D2,4D2;; |
InChI-Schlüssel |
WFZKRNIMSVDNBU-XDSDWDJESA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)NC1=N.OS(=O)(=O)O |
Kanonische SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.